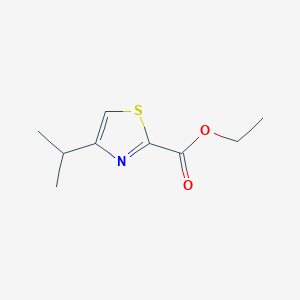

Ethyl 4-isopropylthiazole-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWKKZAAUKWYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445349 | |

| Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156589-82-1 | |

| Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on Ethyl 4-isopropylthiazole-2-carboxylate (CAS: 156589-82-1): An Overview of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

CAS Number: 156589-82-1

Introduction

Ethyl 4-isopropylthiazole-2-carboxylate is a substituted thiazole derivative. Thiazole rings are a common scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This document aims to provide a comprehensive technical overview of the available scientific data for this compound. However, it is important to note that publicly accessible, in-depth research, including detailed experimental protocols, extensive biological activity data, and established signaling pathways specifically for this compound, is limited. This guide summarizes the available chemical data and notes the absence of extensive biological studies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is primarily aggregated from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 156589-82-1 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| Purity | Typically ≥95-97% (as per supplier specifications) | [2][3] |

| Appearance | Not consistently reported | |

| Storage | Room temperature | [2] |

Synthesis and Reactivity

A documented reaction involving this compound is its use as a precursor in the synthesis of 4-Isopropylthiazole-2-carboxylic acid. This transformation is achieved through the hydrolysis of the ethyl ester group.

Logical Workflow for Hydrolysis

Below is a conceptual workflow for the hydrolysis of this compound to its corresponding carboxylic acid, a reaction mentioned in the available literature.

Caption: Hydrolysis of the ester to a carboxylic acid.

Biological Activity and Applications in Drug Development

As of the latest literature search, there are no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. One supplier categorizes it under "Protein Degrader Building Blocks," suggesting a potential, albeit unconfirmed, application in the development of PROTACs or similar targeted protein degradation technologies.[2]

The broader class of thiazole-containing molecules has well-documented roles in drug development, exhibiting a wide range of biological activities including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

However, without specific experimental data, the therapeutic potential of this compound remains speculative.

Conclusion and Future Directions

This compound (CAS: 156589-82-1) is a commercially available chemical intermediate. While its basic chemical properties are known, there is a significant gap in the scientific literature regarding its synthesis, detailed experimental protocols, and biological activity.

For researchers in drug discovery, this compound could represent an unexplored building block for the synthesis of novel chemical entities. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and scalable synthesis protocol, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, etc.).

-

Screening for Biological Activity: Evaluation of the compound in a variety of biological assays to identify any potential therapeutic applications.

-

Medicinal Chemistry Campaigns: Utilization as a scaffold or intermediate for the development of new derivatives with improved pharmacological properties.

Due to the limited specific data available for this compound, we recommend that researchers interested in this chemical space also consider more thoroughly investigated thiazole derivatives as a point of comparison or as alternative starting points for their research endeavors.

References

Physicochemical properties of "Ethyl 4-isopropylthiazole-2-carboxylate"

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-isopropylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is curated for professionals in research and drug development who require a thorough understanding of this compound for their work. This document presents available quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while some properties have been determined, others are based on predictions and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| Melting Point | Data Not Available | |

| Boiling Point | 268 °C (Predicted) | [1][2] |

| Solubility | Data Not Available | |

| pKa | 0.96 ± 0.10 (Predicted) | [1][2] |

| LogP | Data Not Available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be employed to determine the melting point, boiling point, solubility, and octanol-water partition coefficient (LogP) of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[3]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a liquid sample.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[5][6]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5][6]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5][7]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5][6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical in drug development.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.[8]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis and Biological Context

While specific signaling pathways for this compound are not documented, it is known to be a precursor in the synthesis of 4-Isopropylthiazole-2-carboxylic acid.[10] The thiazole moiety is a common scaffold in many biologically active compounds with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[11][12][13][14][15] The physicochemical properties of such molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the logical relationship between the physicochemical properties and their influence on the potential biological activity of a thiazole derivative.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols offer standardized methods for the experimental determination of its physicochemical properties, which are essential for further research and development.

References

- 1. This compound | 156589-82-1 [amp.chemicalbook.com]

- 2. This compound | 156589-82-1 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Isopropylthiazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. ijrpr.com [ijrpr.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

"Ethyl 4-isopropylthiazole-2-carboxylate" spectral data (1H NMR, 13C NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of heterocyclic carboxylates, aimed at researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for the representative compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.21 | brs | 1H | NH |

| 7.76 | brs | 1H | NH |

| 7.34-7.24 | m | 5H | Ar-H |

| 5.17 | s | 1H | CH |

| 4.01-3.96 | q | 2H | OCH₂ |

| 2.26 | s | 3H | CH₃ |

| 1.11-1.07 | t | 3H | OCH₂CH ₃ |

Abbr: brs = broad singlet, s = singlet, t = triplet, q = quartet, m = multiplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O (ester) |

| 152.6 | C=O (urea) |

| 148.7 | Ar-C |

| 145.3 | Ar-C |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 127.7 | Ar-CH |

| 126.7 | C=C |

| 99.7 | C=C |

| 59.6 | OCH₂ |

| 54.4 | CH |

| 18.2 | CH₃ |

| 14.5 | OCH₂C H₃ |

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3639 | Strong, Broad | N-H Stretch |

| 2967 | Medium | C-H Stretch (aliphatic) |

| 1896 | Weak | Overtone/Combination Band |

| 1608 | Strong | C=O Stretch (ester) |

| 1223 | Strong | C-O Stretch |

Mass Spectrometry (MS) Data

Ionization Method: Not specified, likely Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z | Assignment |

| 260 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the solid sample was dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (δ = 0.00 ppm).[1]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For a standard ¹H NMR spectrum, data is acquired after locking the spectrometer on the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[3] For a routine ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.[4] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[3]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Potassium Bromide (KBr) disc technique is often employed.[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder in the path of the IR beam, and the sample spectrum is acquired.[7] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer through various methods, including direct infusion or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[8] The choice of ionization technique depends on the analyte's properties.[9] For many organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.[10] EI involves bombarding the sample with a high-energy electron beam, often leading to fragmentation, while ESI is a softer ionization technique that typically produces the molecular ion.[9][10]

Mass Analysis and Detection: Once ionized, the molecules and their fragments are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).[8] The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10] The separated ions are then detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.[10]

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound using multiple spectroscopic techniques.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using IR, NMR, and Mass Spectrometry.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. sc.edu [sc.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 4-isopropylthiazole-2-carboxylate: Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile and Quantitative Data

Ethyl 4-isopropylthiazole-2-carboxylate is a substituted thiazole derivative with the molecular formula C₉H₁₃NO₂S.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| CAS Number | 156589-82-1 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Purity | Typically available at ≥97% | [1] |

Plausible First Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a logical and efficient route to 4-substituted thiazole-2-carboxylates. This method involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester. For the synthesis of this compound, the likely starting materials are ethyl 2-chloroacetoacetate and isobutyramide, which would first be converted to the corresponding thioamide.

Reaction Scheme:

Caption: Plausible Hantzsch synthesis of this compound.

Experimental Protocol: A General Procedure

Step 1: Synthesis of Thioisobutyramide

-

To a solution of isobutyramide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford thioisobutyramide.

Step 2: Synthesis of this compound

-

Dissolve thioisobutyramide (1.0 eq) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 eq).

-

Heat the reaction mixture to reflux and stir for the time required for the reaction to complete, as monitored by TLC.

-

After completion, cool the mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Application in Drug Development: A Precursor for Active Pharmaceutical Ingredients

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of spirocyclic amide derivatives intended for the treatment of pulmonary disorders.

Hydrolysis to 4-isopropylthiazole-2-carboxylic acid

A common transformation of this ester is its hydrolysis to the corresponding carboxylic acid, a key step in the synthesis of various pharmaceutical candidates.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Add an aqueous solution of lithium hydroxide (LiOH) (typically 1.1-1.5 eq).

-

Stir the reaction mixture at room temperature (e.g., 20°C) and monitor the reaction by TLC.

-

Upon completion, remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-isopropylthiazole-2-carboxylic acid.

This detailed guide provides researchers and drug development professionals with a foundational understanding of this compound, its likely synthesis, and its utility as a synthetic intermediate. The provided protocols offer a starting point for laboratory-scale synthesis and further derivatization.

References

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of Ethyl 4-Alkylthiazole-2-carboxylates

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of ethyl 4-alkylthiazole-2-carboxylates. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis.

The Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the formation of thiazole rings. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target ethyl 4-alkylthiazole-2-carboxylates, the key starting materials are an α-haloketone (where the halogen is typically bromine or chlorine) and ethyl thiooxamate. The reaction proceeds via a cyclocondensation mechanism, ultimately leading to the formation of the aromatic thiazole ring.

Reaction Mechanism

The Hantzsch synthesis of ethyl 4-alkylthiazole-2-carboxylates from an α-haloketone and ethyl thiooxamate proceeds through a well-established multi-step mechanism. The process begins with a nucleophilic attack of the sulfur atom of the thiooxamate on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.

A plausible mechanism for this transformation is as follows:

-

Nucleophilic Attack: The sulfur atom of ethyl thiooxamate acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion to form an intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Experimental Protocols

While specific protocols for a wide range of ethyl 4-alkylthiazole-2-carboxylates are not extensively detailed in single literature sources, a general and efficient one-pot procedure can be adapted from the synthesis of structurally similar thiazole derivatives, such as the corresponding 5-carboxylate isomers.[1] The following protocols provide a framework for the synthesis.

General One-Pot Synthesis of Ethyl 4-Alkylthiazole-2-carboxylates

This one-pot procedure involves the in-situ formation of the α-haloketone followed by the cyclization with ethyl thiooxamate.

Materials:

-

Ethyl 3-oxopentanoate (for 4-ethyl derivative), or other appropriate β-keto ester

-

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

-

Ethyl thiooxamate

-

Ethanol or a mixture of Tetrahydrofuran (THF) and water

-

Ammonia solution (for work-up)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Halogenation: To a stirred solution of the appropriate ethyl β-keto ester (1.0 eq.) in a suitable solvent (e.g., ethanol or THF/water) at 0 °C, add N-bromosuccinimide (1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture containing the in-situ generated α-halo β-keto ester, add ethyl thiooxamate (1.0 eq.).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate[2]

This protocol provides a specific example of the synthesis of a 2-substituted thiazole-4-carboxylate, which can be adapted for the synthesis of 2-carboethoxy derivatives by using ethyl thiooxamate instead of 2,2,2-trifluorothioacetamide.

Materials:

-

Ethyl bromopyruvate

-

2,2,2-Trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Water

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g), and ethanol (30 ml) was refluxed for 3 hours.[2]

-

The reaction mixture was cooled, and the ethanol was distilled off under reduced pressure.[2]

-

To the residue, water (40 ml) was added, and the mixture was extracted with ethyl acetate (2 x 60 ml).[2]

-

The combined organic extracts were washed with water (40 ml) and dried over magnesium sulfate.[2]

-

The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography (eluting with ethyl acetate-hexane, 1:5) to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as pale yellow needles.[2]

Data Presentation

Table 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives [1]

| Entry | R-Group on Thiourea | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | THF/H₂O | 80 | 2 | 72 |

| 2 | Methyl | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | THF/H₂O | 80 | 12 | 65 |

| 3 | Ethyl | Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate | THF/H₂O | 80 | 12 | 68 |

| 4 | Propyl | Ethyl 2-(propylamino)-4-methylthiazole-5-carboxylate | THF/H₂O | 80 | 15 | 60 |

| 5 | Isopropyl | Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate | THF/H₂O | 80 | 20 | 55 |

Note: The data in this table is for the 5-carboxylate isomers, which are structurally similar to the target 2-carboxylate compounds. The synthesis of the 2-carboxylate analogues would require the use of ethyl thiooxamate instead of thiourea or N-substituted thioureas.

Experimental Workflow

The overall workflow for the Hantzsch synthesis of ethyl 4-alkylthiazole-2-carboxylates can be visualized as a series of sequential steps, from the initial reaction setup to the final purification of the product.

Conclusion

The Hantzsch thiazole synthesis remains a highly effective and adaptable method for the preparation of a wide variety of thiazole derivatives. For the synthesis of ethyl 4-alkylthiazole-2-carboxylates, the reaction between an appropriate α-haloketone and ethyl thiooxamate provides a direct and efficient route. By employing one-pot procedures, the synthesis can be streamlined, leading to good yields of the desired products. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and development.

References

Unraveling the Stereochemistry of Ethyl 4-isopropylthiazole-2-carboxylate: A Technical Guide

For Immediate Release

Molecular Structure

The foundational structure of Ethyl 4-isopropylthiazole-2-carboxylate consists of a central five-membered thiazole ring, substituted at the 2-position with an ethyl carboxylate group and at the 4-position with an isopropyl group. The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen atoms, is expected to be largely planar.

Table 1: Predicted General Bond Types and Hybridization

| Atoms | Bond Type | Hybridization |

| Thiazole Ring (C, N, S) | C-S, C-N, C=C, C=N | sp² |

| Isopropyl Group (C-4) | C-C, C-H | sp³ |

| Ethyl Carboxylate (C-2) | C-C, C-O, C=O, O-C, C-H | sp², sp³ |

The planarity of the thiazole ring is a common feature in related structures, providing a rigid scaffold for its substituents. The electronic nature of the ring influences the bond lengths and angles, though precise values for this specific molecule await experimental determination.

Conformational Analysis

The overall conformation of this compound is primarily determined by the rotational freedom of the ethyl carboxylate and isopropyl substituents. These rotations, or torsions, around the single bonds connecting them to the thiazole ring are influenced by steric hindrance and electronic interactions.

Orientation of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C-2 position possesses two key rotatable bonds: the C2-C(carbonyl) bond and the O-C(ethyl) bond. The orientation of the carbonyl group relative to the thiazole ring is critical. Computational studies on similar aromatic esters suggest that a planar arrangement, where the carbonyl group is coplanar with the aromatic ring, is often energetically favored due to resonance stabilization. However, steric clashes with the adjacent nitrogen atom in the thiazole ring might lead to a slightly twisted conformation.

Conformation of the Isopropyl Group

The isopropyl group at the C-4 position also has rotational freedom around the C4-C(isopropyl) bond. The bulky nature of the two methyl groups will lead to preferred conformations that minimize steric interactions with the thiazole ring and the adjacent hydrogen atom at the 5-position. It is anticipated that the methine proton of the isopropyl group will preferentially orient itself to reduce these steric clashes.

Table 2: Predicted Key Torsional Angles and Influencing Factors

| Torsional Angle | Description | Predicted Preference | Influencing Factors |

| N3-C2-C=O | Rotation of the carboxylate group | Near planar (0° or 180°) or slightly twisted | Resonance stabilization vs. Steric hindrance |

| C5-C4-C-H (isopropyl) | Rotation of the isopropyl group | Staggered conformations | Minimization of steric strain |

Experimental Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, the following experimental and computational techniques would be indispensable.

X-ray Crystallography

Protocol: Single-crystal X-ray diffraction provides the most precise and unambiguous data on the solid-state conformation, including bond lengths, bond angles, and torsional angles.

-

Crystal Growth: Crystals of the compound would be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The electron density map is calculated from the diffraction data, and the atomic positions are determined and refined to yield the final molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectroscopy in solution provides insights into the molecular structure and can offer clues about the conformational dynamics.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: The NMR spectra are recorded on a high-field spectrometer.

-

Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) can help to deduce the connectivity and the relative spatial arrangement of atoms, providing evidence for the preferred solution-state conformation.

Computational Chemistry

Protocol: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the potential energy surface and identify low-energy conformers.

-

Model Building: The 3D structure of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy structures.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated to determine the most stable conformations.

Visualizing Conformational Relationships

The following diagram illustrates the key rotatable bonds and the relationship between the substituent groups and the central thiazole ring.

An In-depth Technical Guide to the Solubility of Ethyl 4-isopropylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-isopropylthiazole-2-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility assessments derived from related synthesis and purification methodologies, theoretical predictions based on molecular structure, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into solvent selection for reactions, purification, and formulation involving this compound.

Introduction to this compound

This compound is a substituted thiazole derivative. Thiazole rings are a common structural motif in many biologically active compounds and pharmaceuticals. Understanding the solubility of this specific molecule is crucial for its synthesis, purification, formulation, and application in various research and development activities.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Physical Form | Solid |

| CAS Number | 156589-82-1 |

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity of a solvent and a solute are key determinants of their ability to mix. This compound possesses both polar and non-polar characteristics:

-

Polar Features: The ester group (-COOEt) and the thiazole ring (containing nitrogen and sulfur heteroatoms) introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Non-polar Features: The ethyl group and the isopropyl group are non-polar hydrocarbon moieties that contribute to van der Waals interactions.

Based on this structure, it is anticipated that this compound will exhibit solubility in a range of organic solvents, with better solubility in those of intermediate polarity. It is expected to have limited solubility in highly polar solvents like water and in very non-polar solvents like hexane.

Qualitative Solubility in Common Organic Solvents

Table of Qualitative Solubility:

| Solvent | Polarity Index | Predicted Solubility | Rationale/Context from Literature |

| Hexane | 0.1 | Low | Often used as an anti-solvent or for washing impurities, suggesting low solubility.[1] |

| Toluene | 2.4 | Moderate | Aromatic solvents can interact with the thiazole ring. |

| Diethyl Ether | 2.8 | Moderate to High | Often used for extraction of similar compounds.[2] |

| Ethyl Acetate | 4.4 | High | Commonly used as a solvent for extraction and chromatography of thiazole derivatives, indicating good solubility.[3] |

| Acetone | 5.1 | High | A polar aprotic solvent that should effectively solvate the molecule. |

| Ethanol | 5.2 | High | Frequently used as a recrystallization solvent for similar compounds, implying good solubility at elevated temperatures and lower solubility at cooler temperatures.[4][5] |

| Methanol | 6.6 | Moderate to High | Similar to ethanol, used in recrystallization processes.[6] |

| Water | 10.2 | Very Low | The significant non-polar character of the isopropyl and ethyl groups suggests poor aqueous solubility.[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent, often used to dissolve a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., hexane, ethyl acetate, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial to remove any undissolved solid.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC, UV-Vis).

-

Quantification: Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of a solid.

Synthesis Context and Visualization

The solubility of this compound is also relevant in the context of its synthesis. Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. Understanding the solubility of reactants, intermediates, and the final product in the reaction and purification solvents is critical for optimizing the synthesis process.

General Synthesis Pathway

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone or a related α-haloester. A plausible general pathway for the synthesis of a substituted ethyl thiazole-2-carboxylate is depicted below.

Caption: A generalized Hantzsch synthesis pathway.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible databases and literature, this guide provides a robust framework for understanding and determining its solubility. The qualitative assessment suggests good solubility in moderately polar organic solvents such as ethyl acetate and ethanol, and poor solubility in water and non-polar solvents like hexane. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable method for their determination. The synthesis context further underscores the practical importance of solubility in the preparation and purification of this and related compounds. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and process development.

References

Theoretical and Experimental Framework for the Study of Ethyl 4-isopropylthiazole-2-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical and experimental framework for the investigation of Ethyl 4-isopropylthiazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data and theoretical studies on this specific molecule, this document outlines plausible synthetic routes, predicted physicochemical properties, and a roadmap for its theoretical and biological evaluation based on established knowledge of related thiazole derivatives.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. The thiazole ring is a key structural motif in various approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This compound (CAS No: 156589-82-1) is a specific derivative within this class, and while detailed studies on this compound are not extensively published, its structural features suggest potential for biological activity. This guide aims to provide a foundational understanding and a practical approach for its synthesis, characterization, and theoretical analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 156589-82-1 | ChemicalBook[1] |

| Molecular Formula | C9H13NO2S | Calculated |

| Molecular Weight | 199.27 g/mol | Calculated |

| IUPAC Name | ethyl 4-isopropyl-1,3-thiazole-2-carboxylate | Generated |

| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C(C)C | Generated |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Inferred |

| Boiling Point | Predicted: ~250-300 °C at 760 mmHg | Inferred |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | Inferred |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For this compound, a potential synthetic route would involve the reaction of ethyl thiooxamate with 1-bromo-3-methyl-2-butanone.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide. In this case, 1-bromo-3-methyl-2-butanone would serve as the α-haloketone and ethyl thiooxamate as the thioamide component. The reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: To a solution of ethyl thiooxamate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add 1-bromo-3-methyl-2-butanone (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A patent mentions the hydrolysis of this compound to 4-isopropylthiazole-2-carboxylic acid using lithium hydroxide in a mixture of THF, methanol, and water.[2] This confirms the existence of the target compound and suggests a method for its derivatization.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar thiazole derivatives.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.8 (s, 1H): Thiazole ring proton (H5).

-

δ 4.4-4.6 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.2-3.4 (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ 1.4-1.5 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

δ 1.3-1.4 (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 160-162: Carbonyl carbon of the ester group (C=O).

-

δ 158-160: Thiazole ring carbon (C2).

-

δ 148-150: Thiazole ring carbon (C4).

-

δ 115-118: Thiazole ring carbon (C5).

-

δ 61-63: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 32-34: Methine carbon of the isopropyl group (-CH(CH₃)₂).

-

δ 22-24: Methyl carbons of the isopropyl group (-CH(CH₃)₂).

-

δ 14-15: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Theoretical Studies Framework

In the absence of direct theoretical studies, a computational investigation of this compound can provide valuable insights into its electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) Calculations

DFT studies can be employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of the molecule.

-

Geometric Optimization: Calculation of the lowest energy conformation, bond lengths, and bond angles.

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions.

-

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra to aid in the experimental characterization of the compound.

Molecular Docking

To explore the potential biological activity of this compound, molecular docking studies can be performed against various protein targets known to be modulated by other thiazole derivatives. Potential targets could include:

-

Bacterial enzymes: (e.g., DNA gyrase, dihydrofolate reductase) for antibacterial activity.

-

Fungal enzymes: (e.g., lanosterol 14α-demethylase) for antifungal activity.

-

Kinases and other cancer-related proteins: for anticancer activity.

The docking simulations would predict the binding affinity and interaction modes of the compound within the active site of these proteins, providing a rationale for its potential biological effects and guiding further experimental validation.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Screening Cascade

Based on the known activities of related thiazole compounds, a logical workflow for screening the biological activity of this compound is proposed below.

References

Ethyl 4-isopropylthiazole-2-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-isopropylthiazole-2-carboxylate (CAS No. 156589-82-1). The information presented is intended for use by professionals in research and drug development who may be handling this compound. This document synthesizes available safety data for the specified compound and structurally related thiazole derivatives to provide a thorough understanding of its potential hazards and the necessary precautions for its safe use.

Chemical and Physical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2][3][4] While specific, experimentally determined physical and chemical properties for this exact compound are limited, data for the closely related isomer, Ethyl 2-isopropylthiazole-4-carboxylate, and other thiazole derivatives provide valuable insights.

| Property | Value | Source/Comment |

| Chemical Name | This compound | - |

| CAS Number | 156589-82-1 | [5] |

| Molecular Formula | C9H13NO2S | [6] |

| Molecular Weight | 199.27 g/mol | [6] |

| Physical Form | Solid | Inferred from similar compounds[7] |

| Flash Point | Not Applicable | For the solid isomer, Ethyl 2-isopropylthiazole-4-carboxylate[7] |

| Storage Class | Combustible Solids (Code 11) | For the solid isomer, Ethyl 2-isopropylthiazole-4-carboxylate[7] |

Hazard Identification and Toxicological Profile

General Hazards of Thiazole Derivatives:

-

Skin and Eye Irritation: Many thiazole compounds are known to cause skin and serious eye irritation.[8]

-

Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, and inhalation of dust or vapors should be avoided.[8][9]

Quantitative Toxicological Data (for related compounds):

Specific LD50 and LC50 data for this compound are not available. The following table presents data for other chemical compounds to provide context for potential toxicity, but it should be noted that these values may not be representative of the target compound.

| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rat) | Source |

| Ethyl 4-nitrobenzoate | 2660 mg/kg | Not Available | [10] |

| Ethyl-4-bromophenyl-carbamate | 300 - 2000 mg/kg | >5000 mg/kg | [11] |

| Ethyl-4-chlorophenyl-carbamate | 300 - 2000 mg/kg | >5000 mg/kg | [11] |

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.

| PPE Category | Specification | Purpose |

| Eye and Face Protection | Safety goggles with side-shields or a face shield conforming to EU EN166 or NIOSH (US) standards. | To protect eyes from splashes and dust.[12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact.[8][12] |

| Body Protection | Laboratory coat, long-sleeved, and properly fastened. | To protect skin and clothing from contamination.[8] |

| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent inhalation of potentially harmful dust or vapors.[12] |

| Foot Protection | Closed-toe shoes. | To protect feet from spills. |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is essential for the safe handling of this compound.

General Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid contact with skin and eyes.[12]

-

Avoid the formation of dust and aerosols.[12]

-

Use non-sparking tools to prevent ignition.[12]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.

-

Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

-

Report: Report the spill to the appropriate environmental health and safety (EHS) department.

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

All waste must be handled in accordance with local, state, and federal regulations.[13]

-

Contact a licensed professional waste disposal service for final disposal.[14]

First Aid Measures

In case of exposure to this compound, follow these first aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling and disposal of this compound.

Caption: General workflow for the safe handling of this compound.

Caption: Step-by-step protocol for responding to a spill of this compound.

Caption: Decision logic for selecting appropriate PPE when handling this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). All laboratory personnel should be trained in safe handling procedures and should consult the most up-to-date safety information available from the supplier and their institution's environmental health and safety department before handling this compound.

References

- 1. wjrr.org [wjrr.org]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | 156589-82-1 [amp.chemicalbook.com]

- 6. store.p212121.com [store.p212121.com]

- 7. Ethyl 2-isopropylthiazole-4-carboxylate 133047-44-6 [sigmaaldrich.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. villacrop.co.za [villacrop.co.za]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. benchchem.com [benchchem.com]

Material Safety Data Sheet (MSDS) for "Ethyl 4-isopropylthiazole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Ethyl 4-isopropylthiazole-2-carboxylate is a substituted thiazole derivative. Thiazole rings are important structural motifs in many biologically active compounds. A summary of its known physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 156589-82-1 | ChemicalBook |

| Molecular Formula | C9H13NO2S | ChemicalBook[1] |

| Molecular Weight | 199.27 g/mol | ChemicalBook[1] |

| Predicted pKa | 0.96 ± 0.10 | ChemicalBook |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are summarized below.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

References

Methodological & Application

Synthesis of Ethyl 4-isopropylthiazole-2-carboxylate from Thioamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-isopropylthiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route described is the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring system. This reaction involves the condensation of a thioamide, specifically thioisobutyramide, with an α-halo carbonyl compound, ethyl bromopyruvate. The protocols provided are based on established methodologies for the synthesis of structurally related thiazole derivatives and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

Thiazole moieties are a cornerstone in pharmaceutical sciences, appearing in a multitude of approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold in drug design. The target molecule, this compound, incorporates key structural features that are attractive for further chemical elaboration and screening in drug discovery programs. The Hantzsch thiazole synthesis offers a direct and efficient pathway to this and similar compounds, typically proceeding with high yields.[1][2] The reaction mechanism initiates with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3]

Application Notes

The synthesis of this compound via the Hantzsch reaction is a versatile and scalable process. Researchers can adapt the provided protocols for the synthesis of a library of analogous compounds by varying the thioamide starting material. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 4-position of the thiazole ring.

Key Considerations:

-

Reagent Purity: The purity of the starting materials, particularly the ethyl bromopyruvate, is crucial as impurities can lead to side reactions and lower yields. Ethyl bromopyruvate is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

-

Solvent Selection: Anhydrous polar solvents such as ethanol or methanol are typically employed to facilitate the dissolution of the reactants and promote the reaction.[2][5]

-

Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials.

-

Work-up and Purification: The work-up procedure generally involves neutralization of the reaction mixture to precipitate the product, followed by filtration.[2] For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

Experimental Protocols

The following protocols are adapted from established procedures for the Hantzsch synthesis of analogous thiazole carboxylates.[1][5]

Protocol 1: One-Step Synthesis of this compound

This protocol outlines the direct condensation of thioisobutyramide and ethyl bromopyruvate.

Materials:

-

Thioisobutyramide

-

Ethyl bromopyruvate

-

Anhydrous Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

To a solution of thioisobutyramide (1.0 equivalent) in anhydrous ethanol in a round-bottom flask, add ethyl bromopyruvate (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold deionized water.

-

If the product does not precipitate, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of similar thiazole derivatives, providing an expected range for the synthesis of this compound.

| Product | Thioamide | α-Halo Ketone | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiourea | Ethyl 2-bromo-3-oxobutanoate | Water/THF | 2 | 80 | 72 | [1] |

| Ethyl 2-aminothiazole-4-carboxylate | Thiourea | Ethyl bromopyruvate | Ethanol | 1 | 70 | >90 | [5] |

| 2-Amino-4-phenylthiazole | Thiourea | 2-Bromoacetophenone | Methanol | 0.5 | Reflux | High | [2] |

Visualizations

Reaction Scheme

Caption: Hantzsch synthesis of this compound.

Experimental Workflow

Caption: General laboratory workflow for the synthesis.

References

Ethyl 4-isopropylthiazole-2-carboxylate: A Versatile Building Block for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isopropylthiazole-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The thiazole motif is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of an isopropyl group at the 4-position and an ethyl ester at the 2-position provides multiple reactive sites, allowing for diverse chemical transformations and the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of functionalized molecules. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Furthermore, the ester can be reduced to the primary alcohol, providing another avenue for functionalization. These transformations open the door to the synthesis of a wide array of derivatives with potential applications in drug discovery and agrochemical research.

Synthetic Transformations

Hydrolysis to 4-isopropylthiazole-2-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a key intermediate for amide bond formation and other derivatizations.

Experimental Protocol:

A detailed protocol for the hydrolysis of this compound has been reported and is summarized below.[1]

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Lithium hydroxide (LiOH), 2M Hydrochloric acid (HCl) |

| Solvents | Tetrahydrofuran (THF), Methanol (MeOH), Water, Diethyl ether |

| Reaction Temperature | 20 °C |

| Reaction Time | 48 hours |

| Product | 4-isopropylthiazole-2-carboxylic acid |

| Yield | 90% |

Step-by-Step Procedure:

-

To a solution of this compound (9.1 g, 46 mmol) in a mixture of THF (100 ml) and MeOH (30 ml), add a solution of lithium hydroxide (1.16 g, 48.5 mmol) in water.

-

Stir the resulting mixture at 20 °C for 48 hours.

-

After the reaction is complete, acidify the mixture with 2M hydrochloric acid.

-

Extract the aqueous layer four times with diethyl ether.

-

Combine the organic phases, dry with sodium sulphate, and evaporate the solvent under reduced pressure to yield 4-isopropylthiazole-2-carboxylic acid (7.1 g, 90% yield).[1]

Caption: Hydrolysis of this compound.

Amide Formation via Carboxylic Acid Intermediate

The resulting 4-isopropylthiazole-2-carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents. This reaction is crucial for introducing diverse functionalities and building complex molecules for structure-activity relationship (SAR) studies.

General Experimental Protocol (Constructed based on standard procedures):

Table 2: General Conditions for Amide Coupling

| Parameter | Example Value |

| Starting Material | 4-isopropylthiazole-2-carboxylic acid |

| Coupling Reagents | HATU, HOBt/EDC, or similar |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Amine | Various primary or secondary amines |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Product | 4-isopropylthiazole-2-carboxamides |

| Yield | Typically high (70-95%) |

Step-by-Step Procedure (Example using HATU):

-

Dissolve 4-isopropylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Caption: Amide synthesis from 4-isopropylthiazole-2-carboxylic acid.

Reduction to (4-isopropylthiazol-2-yl)methanol

Reduction of the ethyl ester provides the corresponding primary alcohol, a versatile intermediate that can be further modified, for example, through oxidation to the aldehyde or conversion to halides for subsequent coupling reactions.

General Experimental Protocol (Constructed based on standard procedures for ester reduction):

Table 3: General Conditions for Ester Reduction

| Parameter | Example Value |

| Starting Material | This compound |

| Reducing Agent | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) / Lewis acid |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Product | (4-isopropylthiazol-2-yl)methanol |

| Yield | Generally good to excellent (80-95%) |

Step-by-Step Procedure (Example using LiAlH4):

-

To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (4-isopropylthiazol-2-yl)methanol.

Caption: Reduction of this compound.

Signaling Pathways and Biological Relevance

While specific signaling pathways for derivatives of this compound are not extensively documented in the public domain, the broader class of thiazole-containing compounds has been shown to interact with a variety of biological targets. For instance, various substituted thiazole derivatives have been investigated as inhibitors of kinases, which are key components of numerous signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Further research into the biological activity of novel compounds synthesized from this compound may reveal specific interactions with cellular signaling cascades.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a diverse range of functionalized thiazole derivatives. The straightforward protocols for hydrolysis, amide formation, and reduction provide a solid foundation for the exploration of new chemical space in drug discovery and materials science. The potential for generating libraries of novel compounds makes this building block a valuable asset for academic and industrial researchers.

References

Application Notes and Protocols: Synthesis of Febuxostat Utilizing Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a key therapeutic agent in the management of hyperuricemia and gout.[1][2] Its chemical name is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3][4] The synthesis of Febuxostat is a critical process for pharmaceutical production, and various synthetic routes have been developed. A common and crucial step in many of these syntheses involves the hydrolysis of the ethyl ester precursor, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, to yield the final active pharmaceutical ingredient (API).[1]

These application notes provide detailed protocols and quantitative data for the synthesis of Febuxostat from its ethyl ester precursor. The information is intended to guide researchers and chemists in the efficient and high-purity synthesis of this important drug molecule.

Synthesis Pathway Overview

The synthesis of Febuxostat from Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is primarily achieved through a saponification (hydrolysis) reaction. This process converts the ethyl ester group into a carboxylic acid.